N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide is a complex organic compound that features a cyano group, a cyclohexyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyclohexylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the cyanoacetamide intermediate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of solvent-free conditions or green chemistry approaches, such as microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)-N-methylacetamide
- N-(2-Cyanoethyl)-N-phenylacetamide
- N-(2-Cyanoethyl)-N-cyclohexylacetamide
Uniqueness
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide is unique due to its combination of a cyano group, a cyclohexyl group, and a dimethylpropanamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds .
Properties
IUPAC Name |
N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)14(20)17-10-13(19)18-12(9-16)11-7-5-4-6-8-11/h11-12H,4-8,10H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCNGYMXZWEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)NC(C#N)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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